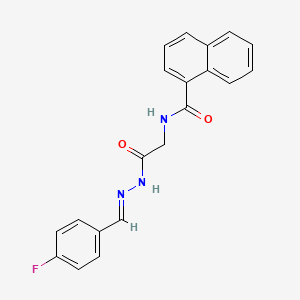
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a useful research compound. Its molecular formula is C20H16FN3O2 and its molecular weight is 349.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FN3O, with a molecular weight of 273.29 g/mol. The compound's structure includes a naphthalene moiety, which is known for its ability to interact with biological systems, and a hydrazine group that can participate in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN3O |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified in literature |
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The fluorobenzylidene group may enhance binding affinity, while the hydrazine and naphthamide moieties could facilitate various biochemical interactions. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
Biological Activity Studies
Recent studies have focused on the synthesis and characterization of similar hydrazone derivatives, revealing significant biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. For example, derivatives of 4-fluorobenzaldehyde have been evaluated for their effectiveness against various microbial strains .
- Cytotoxicity : In vitro studies indicate that some hydrazone derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibitors : Research has highlighted the role of hydrazone compounds as inhibitors of specific kinases, such as p38 MAPK, which is involved in inflammatory responses .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antimicrobial Properties : A series of hydrazone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of a similar naphthalene-based hydrazone on various cancer cell lines. The results demonstrated significant cell death at micromolar concentrations, with mechanisms involving apoptosis being investigated .
特性
IUPAC Name |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-16-10-8-14(9-11-16)12-23-24-19(25)13-22-20(26)18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWXKINQLOFNEG-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














